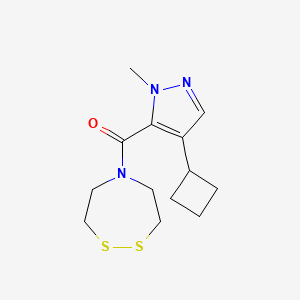
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone, also known as CDPDT, is a chemical compound with potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone is not fully understood, but it is believed to modulate the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and epilepsy. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone may enhance the activity of GABA receptors, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have minimal toxicity and side effects in animal studies. It has been found to increase GABA levels in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to decrease the levels of pro-inflammatory cytokines, indicating its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its high purity, which ensures accurate and reproducible results. Another advantage is its minimal toxicity and side effects, making it a safe compound to use in animal studies. However, one limitation is its relatively new status, which means that its full potential and limitations are not yet fully understood.
Direcciones Futuras
There are several future directions for research on (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone. One direction is to further investigate its mechanism of action and how it modulates the GABA system. Another direction is to explore its potential use in the treatment of anxiety, depression, epilepsy, and inflammatory diseases. Additionally, future research could focus on the development of new (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone derivatives with improved efficacy and fewer side effects. Finally, research could explore the potential use of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone involves the reaction of 4-cyclobutyl-2-methylpyrazole-3-carboxylic acid with 1,2,5-dithiazepane-5-carbonyl chloride in the presence of a base. The reaction yields (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone as a white solid with a high purity.
Aplicaciones Científicas De Investigación
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS2/c1-15-12(11(9-14-15)10-3-2-4-10)13(17)16-5-7-18-19-8-6-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXQWWDJMBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)N3CCSSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)
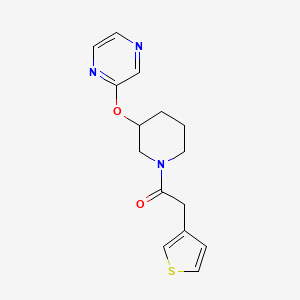
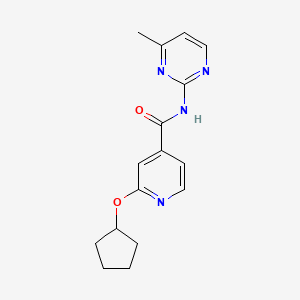
![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)
![N-cyclohexyl-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2972232.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
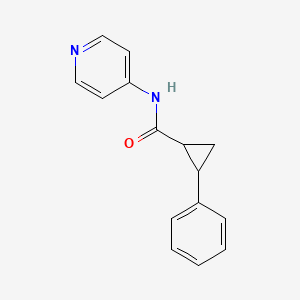
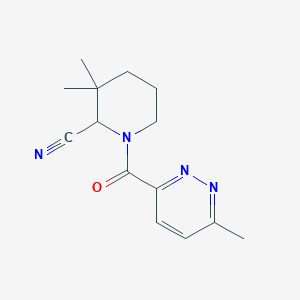
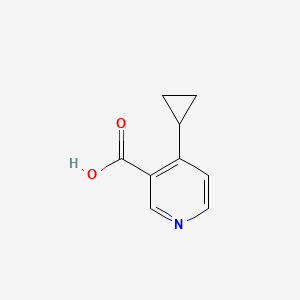
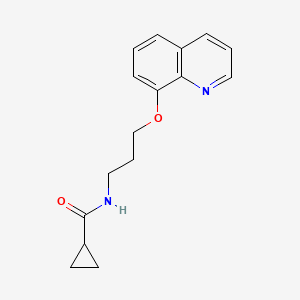

![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)